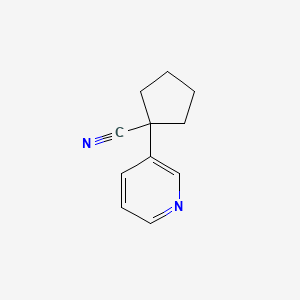

1-Pyridin-3-yl-cyclopentanecarbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-Pyridin-3-yl-cyclopentanecarbonitrile is a chemical compound with the molecular formula C11H12N2 . It has a molecular weight of 172.23 .

Synthesis Analysis

A method for the synthesis of 1-pyridin-3-yl-β-carboline derivatives involves an intramolecular radical reaction in the presence of tris (trimethylsilyl)silane and azobisisobutyronitrile (TTMSS/AIBN), via a sultam intermediate .Molecular Structure Analysis

The molecular structure of 1-Pyridin-3-yl-cyclopentanecarbonitrile consists of a pyridine ring attached to a cyclopentane ring with a carbonitrile group .Applications De Recherche Scientifique

- Terahertz (THz) radiation lies between microwave and infrared frequencies. Researchers have explored organic molecules for terahertz tagging applications . Specifically, substituted heterocyclic compounds containing amide and/or urea groups, like 1-Pyridin-3-yl-cyclopentanecarbonitrile, exhibit resonance in the range of 0.1-10 THz . These compounds can be used for product authentication, security labels, and anti-counterfeiting measures.

- The CPP molecule (3-(4-chlorophenyl)-1-(pyridin-3-yl)prop-2-en-1-one) has been studied for its potential in nonlinear optics . Second and third harmonic generation studies reveal that CPP has significantly higher static and dynamic polarizability compared to urea . This property makes it valuable for optical signal processing and frequency conversion.

- Terahertz spectroscopy has been employed to discriminate between chiral solids. For instance, researchers investigated the chiral amino acid L-Serine using terahertz spectroscopy . Similarly, 1-Pyridin-3-yl-cyclopentanecarbonitrile could find applications in distinguishing chiral molecules.

- Hydrogen-bonding self-assembled supramolecular liquid crystals have been designed using T-shaped mesogens . The pyridine moiety in 1-Pyridin-3-yl-cyclopentanecarbonitrile could contribute to such supramolecular assemblies.

- High-resolution waveguide terahertz spectroscopy has been used to study biological molecules . While not directly studied for 1-Pyridin-3-yl-cyclopentanecarbonitrile, its properties may contribute to similar investigations.

- The compound 3,5,7,9-tetraphenylhexaazaacridine (not identical but structurally related) has been explored as a highly stable, weakly antiaromatic species with 16 π electrons . Understanding the electronic properties of 1-Pyridin-3-yl-cyclopentanecarbonitrile could lead to similar insights.

Terahertz Tagging and Authentication

Nonlinear Optics

Chiral Discrimination

Supramolecular Chemistry

Biological Molecule Characterization

Stable, Weakly Antiaromatic Species

Safety and Hazards

Orientations Futures

While specific future directions for 1-Pyridin-3-yl-cyclopentanecarbonitrile are not available, research on pyridine-containing compounds is ongoing, with a focus on their potential medicinal applications . For instance, novel Hsp90 inhibitors that offer selective suppression of Hsp90 isoforms or specific disruption of Hsp90-co-chaperone protein-protein interactions are expected to show satisfactory efficacy and safety profiles .

Propriétés

IUPAC Name |

1-pyridin-3-ylcyclopentane-1-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2/c12-9-11(5-1-2-6-11)10-4-3-7-13-8-10/h3-4,7-8H,1-2,5-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GELFWLSHOSXXRT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C#N)C2=CN=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Pyridin-3-yl-cyclopentanecarbonitrile | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-[2-(4-fluorophenyl)-2-oxoethyl]pyrazine-2,3-dione](/img/structure/B2506455.png)

![1-methyl-3-(2-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)urea](/img/structure/B2506462.png)

![2-[(4-tert-butyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetic acid](/img/structure/B2506463.png)

![3-(2-methoxyphenyl)-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}propanamide](/img/structure/B2506464.png)

![2-((2-(2-fluorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-mesitylacetamide](/img/structure/B2506469.png)

![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-(methylthio)benzamide](/img/structure/B2506473.png)